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Compound of Interest

(4-Bromothiophen-2-yl)boronic
Compound Name: o
aci

Cat. No.: B151689

An In-depth Technical Guide to (4-Bromothiophen-2-yl)boronic acid for Researchers and
Drug Development Professionals

Introduction

(4-Bromothiophen-2-yl)boronic acid is a versatile organoboron compound widely utilized in
organic synthesis, particularly as a key building block in the development of novel
pharmaceutical agents. Its utility primarily stems from its application in palladium-catalyzed
cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation
of carbon-carbon bonds to construct complex molecular architectures. This guide provides a
comprehensive overview of its chemical properties, synthesis, and applications in drug
discovery.

Chemical Properties and Data

(4-Bromothiophen-2-yl)boronic acid, with the CAS Number 499769-92-5, is an important
intermediate in medicinal chemistry. Below is a summary of its key quantitative data.
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Property Value

CAS Number 499769-92-5
Molecular Formula C4H4BBrO:S
Molecular Weight 206.85 g/mol
Appearance Off-white solid (typical)

113 °C / 235.4 °F (for 2-Formylthiophene-4-

Melting Point ) )
boronic acid)[1]

Storage Temperature 2-8°C

Synthesis of (4-Bromothiophen-2-yl)boronic acid

The synthesis of (4-Bromothiophen-2-yl)boronic acid can be achieved from 2,4-
dibromothiophene through a lithium-halogen exchange followed by reaction with a borate ester.
This method is a common and effective way to introduce a boronic acid functional group onto
an aromatic ring.

Experimental Protocol: Synthesis

Materials:

e 2,4-dibromothiophene

o n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
 Triisopropyl borate or Trimethyl borate

¢ Anhydrous Tetrahydrofuran (THF)

e Hydrochloric acid (HCI), aqueous solution (e.g., 1 M or 3 N)
o Diethyl ether or Ethyl acetate

e Magnesium sulfate (MgSOa4) or Sodium sulfate (NazSOa)
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» Argon or Nitrogen gas (for inert atmosphere)
Procedure:[2][3]

e Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is assembled.

e Initial Reagents: The flask is charged with 2,4-dibromothiophene (1.0 equivalent) and
dissolved in anhydrous THF under an inert atmosphere.

e Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

e Lithiation: n-Butyllithium (1.0 to 1.1 equivalents) is added dropwise via the dropping funnel,
maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for
1-2 hours. The selective lithiation occurs at the more reactive 2-position of the thiophene
ring.

» Borylation: Triisopropyl borate (1.1 to 1.5 equivalents) is added dropwise to the reaction
mixture, again ensuring the temperature remains at -78 °C. The mixture is then allowed to
warm to room temperature and stirred overnight.

e Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of
agueous hydrochloric acid. The mixture is stirred vigorously for 30-60 minutes to hydrolyze
the borate ester to the boronic acid.

o Extraction: The aqueous layer is separated, and the organic layer is extracted with diethyl
ether or ethyl acetate. The combined organic extracts are washed with brine, dried over
anhydrous magnesium sulfate or sodium sulfate, and filtered.

 Purification: The solvent is removed under reduced pressure to yield the crude product. The
crude (4-Bromothiophen-2-yl)boronic acid can be purified by recrystallization or silica gel
column chromatography to afford the final product.
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Core Reaction ‘Workup & Purification
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Caption: Synthetic workflow for (4-Bromothiophen-2-yl)boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

(4-Bromothiophen-2-yl)boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling
reactions to form biaryl and heteroaryl compounds, which are common motifs in drug
candidates.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:
¢ (4-Bromothiophen-2-yl)boronic acid

e An aryl or heteroaryl halide (e.g., 3-chloro-4-fluorophenyl boronic acid used as a precursor in
a related synthesis)[4]

o Palladium catalyst (e.g., Pd(PPhs)4, PdClz(dppf))

o Base (e.g., KsPOs, Cs2CO3, Na2CO3)

e Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)
e Argon or Nitrogen gas

Procedure:[4][5]

o Reaction Setup: To a Schlenk flask or a microwave vial equipped with a magnetic stir bar,
add the aryl halide (1.0 equivalent), (4-Bromothiophen-2-yl)boronic acid (1.1 to 1.5
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equivalents), the base (2.0 to 2.5 equivalents), and the palladium catalyst (0.05 to 0.1
equivalents).

Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (argon or
nitrogen) three times.

Solvent Addition: Degassed solvent(s) are added via syringe.

Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C)
and stirred for the required time (typically 2-24 hours). The reaction progress can be
monitored by TLC or LC-MS.

Workup: Upon completion, the reaction mixture is cooled to room temperature. If a biphasic
system is used, the layers are separated. The agueous layer is extracted with an organic
solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine,
dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel to
yield the desired coupled product.
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Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
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Role in Drug Discovery and Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry. The
boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible
covalent bonds with active site serine residues in enzymes, making them potent enzyme
inhibitors. Bortezomib, a proteasome inhibitor containing a boronic acid group, is a successful
example of a drug utilizing this chemistry for the treatment of multiple myeloma.

(4-Bromothiophen-2-yl)boronic acid serves as a crucial intermediate for introducing a
brominated thiophene scaffold into potential drug candidates. The thiophene ring is a common
heterocycle in many pharmaceuticals, and the bromine atom provides a handle for further
functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug
development programs.

Safety Information

As with all laboratory chemicals, (4-Bromothiophen-2-yl)boronic acid should be handled with
appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab
coat. Operations should be carried out in a well-ventilated fume hood. For detailed safety
information, refer to the material safety data sheet (MSDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [CAS number for (4-Bromothiophen-2-yl)boronic acid].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151689#cas-number-for-4-bromothiophen-2-yl-
boronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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